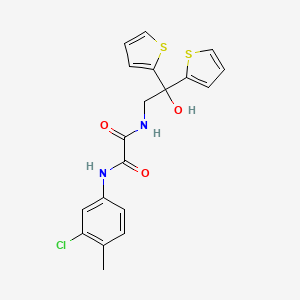

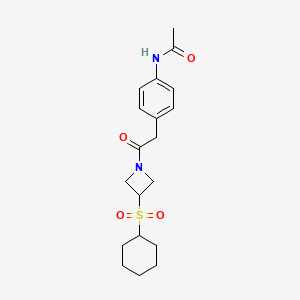

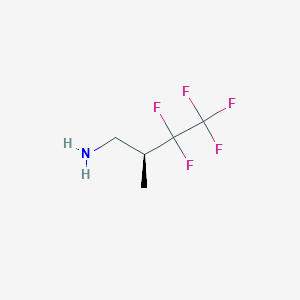

![molecular formula C19H23N5O2 B2403604 1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1359066-50-4](/img/structure/B2403604.png)

1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a fused ring system containing two nitrogen atoms in the quinoxaline ring and three nitrogen atoms in the triazole ring. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity .Chemical Reactions Analysis

Triazoloquinoxalines, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions and their mechanisms would depend on the specific substituents present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Triazoloquinoxalines are generally stable compounds. They are likely to be solid at room temperature and may have a high melting point due to the presence of the aromatic ring system. They may also exhibit fluorescence .Aplicaciones Científicas De Investigación

Anticancer and Antifibrotic Agents

- TGF-β Type I Receptor Kinase Inhibition : A study describes the synthesis and evaluation of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles as prototype inhibitors of TGF-β type I receptor kinase (ALK5). These compounds, including EW-7197, showed significant ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, suggesting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).

Antimicrobial Activity

- Synthesis of Quinoxaline Derivatives : Research on new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed that certain compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential for antimicrobial applications (Reddy et al., 2015).

Enzymatic Inhibition

- Adenosine Receptor Antagonists : A study on 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists revealed compounds with potent and selective inhibitory activity. These findings suggest applications in designing selective receptor antagonists (Catarzi et al., 2005).

Antitubercular Agents

- Triazoloquinoxalines Synthesis : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and evaluated for their antitubercular activity, with certain compounds showing promising results. This research highlights the potential of these compounds as antitubercular agents (Sekhar et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-oxo-2-piperidin-1-ylethyl)-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13(2)17-20-21-18-19(26)23(12-16(25)22-10-6-3-7-11-22)14-8-4-5-9-15(14)24(17)18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJLRXMGYYIIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

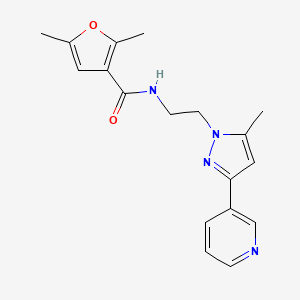

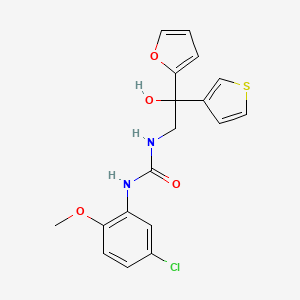

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)

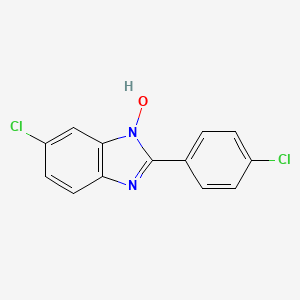

![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)

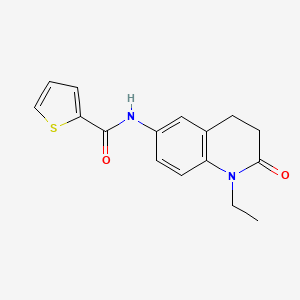

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2403538.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)